5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride
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Description
5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1545142-79-7 . It has a molecular weight of 323.24 and its IUPAC name is 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Acid-catalyzed Hydrolysis and Racemization Studies
Research on methoxymethyl phenyl sulfoxides, closely related to the sulfonyl chloride family, has revealed insights into the acid-catalyzed hydrolysis processes without concomitant racemization. These studies highlight the formation of S-phenyl benzenethiosulfinate from a primary product, benzenesulfenic acid, and show how the reaction kinetics are influenced by the presence of chloride and bromide ions, underscoring the critical role of halide ions in accelerating these chemical transformations (Okuyama, Toyoda, & Fueno, 1990).
Facile Synthesis of Sulfonyl Chlorides
A significant contribution to the field is the development of a new and facile synthesis method for several benzenesulfonyl and arylmethanesulfonyl chlorides. This method involves the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, demonstrating an efficient pathway to synthesize functionalized sulfides (Kim, Ko, & Kim, 1992).
Catalytic Sulfonyloxylactonization
An innovative catalytic method for sulfonyloxylactonization of alkenoic acids has been reported, utilizing (diacetoxyiodo)benzene as a recyclable catalyst. This process effects the cyclization of alkenoic acids, yielding sulfonyloxylactones in good yields, showcasing a novel application of sulfonyl chlorides in synthesizing cyclic organic compounds (Yan, Wang, Yang, & He, 2009).
Chemical Derivatives and Herbicide Potential
Research into chlorohydroxybenzenesulfonyl derivatives has explored their potential as herbicides, alongside their synthesis and spectral characteristics. Such studies provide a foundation for the development of new compounds with possible applications in agriculture (Cremlyn & Cronje, 1979).
Friedel-Crafts Sulfonylation
The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction represents a novel approach to this classic synthesis method. The study showcases the enhanced reactivity and yield of diaryl sulfones when ionic liquids are employed as both the reaction media and the Lewis acid catalyst (Nara, Harjani, & Salunkhe, 2001).
Properties
IUPAC Name |
5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUSJTIGZRGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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